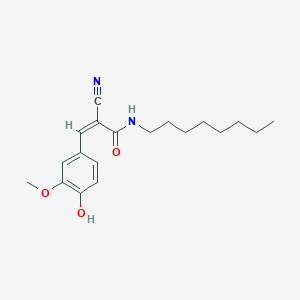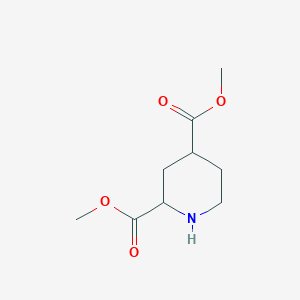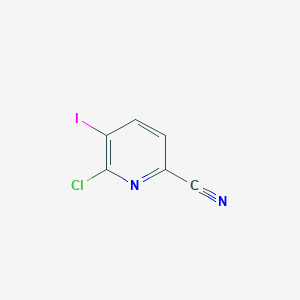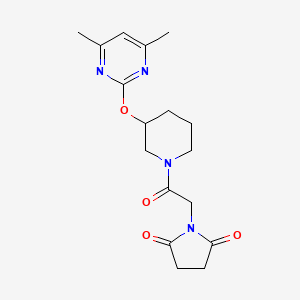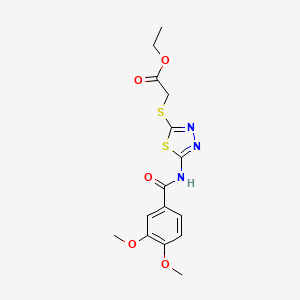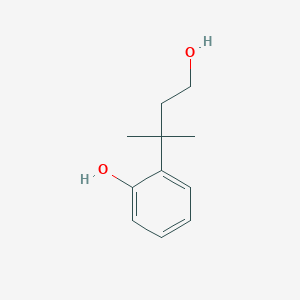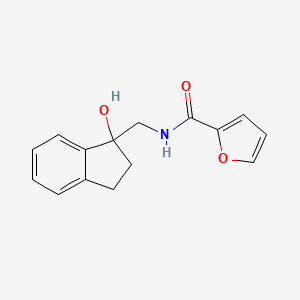
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentane and benzene ring), which is partially saturated (dihydro) and has a hydroxyl group attached . It also contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indene, the five-membered furan ring, and the carboxamide group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .科学的研究の応用
Antiviral Activity
Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole moiety can be crucial for the interaction with viral proteins, potentially disrupting their function or replication processes.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The modification of the indole structure, as seen in our compound, could lead to enhanced bioactivity and better therapeutic profiles .
Anticancer Potential
Compounds with an indole base have been explored for their anticancer effects. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The specific configuration of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” could be investigated for its efficacy against various cancer cell lines .
Antioxidant Effects
Indole derivatives are also recognized for their antioxidant properties. They can neutralize free radicals and may reduce oxidative stress, which is implicated in numerous diseases. Research into the antioxidant capacity of our compound could provide insights into its potential therapeutic uses .
Antimicrobial Activity
The structural complexity of indole-based compounds grants them the ability to act as antimicrobial agents. They can target bacterial and fungal pathogens, making them valuable in the fight against infectious diseases. The unique structure of our compound might offer new avenues for antimicrobial drug development .
Antidiabetic Applications
Indole compounds have been studied for their antidiabetic effects, possibly through the modulation of insulin signaling pathways or the protection of pancreatic beta cells. The pharmacological activity of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” in this context remains an interesting area for further exploration .
Antimalarial Properties
The fight against malaria has led to the investigation of various indole derivatives for their antimalarial properties. These compounds may interfere with the life cycle of the Plasmodium parasite or inhibit its metabolic pathways. Our compound’s efficacy in this regard could be a significant contribution to antimalarial drug discovery .
Anticholinesterase Activity
Indole-based molecules have shown promise as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain. The potential of our compound in neuroprotection and cognitive enhancement is worth investigating .
将来の方向性
作用機序
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence several biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular levels.
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDMBRIAZRIAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
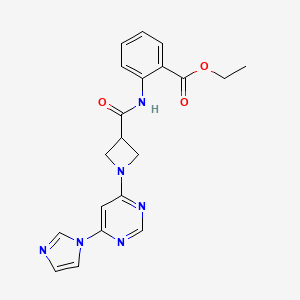
![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
